molecular formula C19H28N2O4 B4441175 N-[3-(3,5-DIMETHYLPIPERIDINO)-3-OXOPROPYL]-3,5-DIMETHOXYBENZAMIDE

N-[3-(3,5-DIMETHYLPIPERIDINO)-3-OXOPROPYL]-3,5-DIMETHOXYBENZAMIDE

Cat. No.: B4441175
M. Wt: 348.4 g/mol
InChI Key: PMNSFEHBOLFOQN-UHFFFAOYSA-N
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Description

N-[3-(3,5-Dimethylpiperidino)-3-oxopropyl]-3,5-dimethoxybenzamide is a complex organic compound that features a piperidine ring substituted with dimethyl groups, a benzamide moiety, and methoxy groups

Properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13-7-14(2)12-21(11-13)18(22)5-6-20-19(23)15-8-16(24-3)10-17(9-15)25-4/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNSFEHBOLFOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCNC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpiperidino)-3-oxopropyl]-3,5-dimethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpiperidino)-3-oxopropyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxybenzylamine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpiperidino)-3-oxopropyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethylpiperidino)-3-oxopropyl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3,5-DIMETHYLPIPERIDINO)-3-OXOPROPYL]-3,5-DIMETHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(3,5-DIMETHYLPIPERIDINO)-3-OXOPROPYL]-3,5-DIMETHOXYBENZAMIDE

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